molecular formula C23H23FN4O3 B12176212 N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12176212
M. Wt: 422.5 g/mol
InChI Key: IKDJFRBXYAJVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a pyrrolidinone ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction of a suitable precursor under acidic or basic conditions.

    Coupling with Indole Derivative: The intermediate is then coupled with an indole derivative, such as 1-methyl-1H-indole-3-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Amidation Reaction: The final step involves the amidation of the coupled product with an appropriate amine, such as ethylenediamine, under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Electrophiles like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide: Lacks the fluorophenyl and pyrrolidinone groups.

    N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-indole-3-carboxamide: Lacks the pyrrolidinone group.

    N-[2-(1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)-1H-indole-3-carboxamide: Lacks the pyrrolidinone group.

Uniqueness

The presence of the fluorophenyl and pyrrolidinone groups in N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide imparts unique chemical and biological properties, making it distinct from other similar compounds. These groups may enhance its binding affinity to molecular targets and influence its pharmacokinetic profile.

Properties

Molecular Formula

C23H23FN4O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C23H23FN4O3/c1-27-14-19(18-4-2-3-5-20(18)27)23(31)26-11-10-25-22(30)15-12-21(29)28(13-15)17-8-6-16(24)7-9-17/h2-9,14-15H,10-13H2,1H3,(H,25,30)(H,26,31)

InChI Key

IKDJFRBXYAJVBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.